Methiozolin

Description

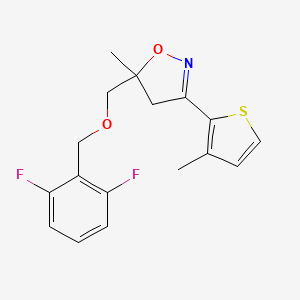

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c1-11-6-7-23-16(11)15-8-17(2,22-20-15)10-21-9-12-13(18)4-3-5-14(12)19/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJGICLTMWFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895800 | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403640-27-7 | |

| Record name | Methiozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403640-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiozolin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403640277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK1KZ980DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methiozolin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiozolin, a selective herbicide belonging to the isoxazoline (B3343090) chemical family, has emerged as a potent agent for the control of annual bluegrass (Poa annua L.) in turfgrass. Initially, its mode of action was enigmatic, with hypotheses pointing towards pigment or cellulose (B213188) biosynthesis inhibition. However, extensive research has systematically dismantled these early theories, revealing a more nuanced and specific target. This technical guide synthesizes the current scientific understanding of this compound's mechanism of action, presenting key experimental findings, quantitative data, and detailed protocols to provide a comprehensive resource for the scientific community. The evidence strongly indicates that this compound primarily functions as an inhibitor of fatty acid synthesis, specifically targeting fatty acid thioesterases (FATs), leading to the arrest of meristematic growth and subsequent plant death.

Introduction: From Ambiguity to a Refined Hypothesis

This compound's journey to classification has been one of scientific inquiry and elimination. Initial observations of its herbicidal effects led to two primary hypotheses regarding its mechanism of action:

-

Pigment Inhibition: The idea that this compound could inhibit pigment synthesis, possibly through the inhibition of tyrosine aminotransferases (TATs).

-

Cellulose Biosynthesis Inhibition (CBI): The hypothesis that this compound disrupts the formation of plant cell walls.

Subsequent rigorous experimentation, however, failed to substantiate these claims. Studies demonstrated that this compound has a minimal impact on chlorophyll (B73375) and α-tocopherol levels, and supplementation with metabolites from the TAT pathway did not mitigate its phytotoxic effects.[1][2] Furthermore, microscopic analysis of root cells from plants treated with this compound did not exhibit the characteristic swelling and loss of anisotropic growth associated with known cellulose biosynthesis inhibitors.[1][3]

This led researchers to explore alternative pathways. A significant breakthrough came from comparative physiological studies. The herbicidal symptoms induced by this compound were found to be strikingly similar to those caused by cinmethylin, a known inhibitor of fatty acid synthesis via the inhibition of fatty acid thioesterases (FATs).[1][2] This observation, coupled with direct evidence of reduced fatty acid content in treated Lemna and in vitro binding assays with FATs, has solidified the current understanding of this compound as a fatty acid synthesis inhibitor.[1][3] Consequently, the Weed Science Society of America (WSSA) has classified this compound as a Group 30 herbicide, targeting the inhibition of fatty acid thioesterase.[1]

The Core Mechanism: Inhibition of Fatty Acid Thioesterase (FAT)

The primary mode of action of this compound is the inhibition of fatty acid thioesterase (FAT). FATs are crucial enzymes in plant lipid metabolism, responsible for hydrolyzing acyl-acyl carrier proteins (acyl-ACPs) to release free fatty acids. These free fatty acids are the fundamental building blocks for a vast array of essential lipids, including membrane lipids, storage lipids, and signaling molecules.

By inhibiting FAT, this compound disrupts the supply of fatty acids, leading to a cascade of downstream effects that ultimately culminate in the arrest of cell proliferation and plant death. The most pronounced and characteristic symptom of this compound exposure is the cessation of growth in meristematic tissues, the sites of active cell division in plants.[1][2][3] This inhibition of cell proliferation, rather than cell elongation, is a key diagnostic feature of its mode of action.[1][2][3]

Signaling Pathway and Metabolic Disruption

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its impact on the fatty acid synthesis pathway.

Caption: Proposed mechanism of action of this compound via inhibition of fatty acid thioesterase (FAT).

Quantitative Data on Herbicidal Activity

The efficacy of this compound has been quantified in several studies, primarily using Arabidopsis thaliana as a model system. The following tables summarize the key quantitative data.

| Parameter | Species | Value | Reference |

| Root Growth Inhibition (GR50) | Arabidopsis thaliana | 8 nM | [1][2][3] |

| Shoot Emergence Inhibition (GR80) | Arabidopsis thaliana | ~50 nM | [1][2][3] |

| Complete Arrest of Apical Meristem Growth | Arabidopsis thaliana | >500 nM | [1][2][3] |

| Root Growth Inhibition (GR50) | Corn (Zea mays) | 0.03 µM (30 nM) | [4] |

Table 1: Growth inhibition concentrations of this compound in sensitive plant species.

| Species | Application Timing | GR50 (g ha-1) | Reference |

| Annual Bluegrass (Poa annua) | Pre-emergence | 23 | [5] |

| 2-leaf stage | 52 | [5] | |

| 4-leaf stage | 104 | [5] | |

| 8-leaf stage | 218 | [5] |

Table 2: Growth reduction (GR50) values for this compound on annual bluegrass at different growth stages.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key experiments that have elucidated the mechanism of action of this compound.

Plant Growth and Treatment for Physiological Assays

A common experimental workflow involves the sterile culture of model plants on nutrient-agar plates, allowing for precise control over the concentration of this compound and direct observation of root growth.

Caption: A typical experimental workflow for assessing the effect of this compound on plant growth.

Protocol Details:

-

Seed Sterilization: Seeds of Arabidopsis thaliana or Poa annua are surface sterilized using a solution of bleach and Triton X-100, followed by several rinses with sterile water.

-

Media Preparation: A basal nutrient medium, such as half-strength Murashige and Skoog (MS) medium, is prepared and solidified with agar. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 500 nM).

-

Plating and Stratification: Sterilized seeds are plated on the this compound-containing agar plates. The plates are then sealed and stored at 4°C for 2-4 days to synchronize germination (stratification).

-

Incubation and Growth: Plates are transferred to a controlled environment growth chamber, typically with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) and a constant temperature (e.g., 22°C).

-

Data Collection and Analysis: Root growth is measured at regular intervals using a ruler or digital imaging software. Shoot emergence and development are also recorded. The data is then used to calculate the concentration of this compound required to cause 50% (GR50) or 80% (GR80) growth reduction compared to untreated controls.

Microscopic Analysis of Root Cells

To differentiate between effects on cell proliferation and cell elongation, microscopic examination of root tips is performed.

Protocol Details:

-

Plant Growth: Seedlings are grown on agar plates with and without a specific concentration of this compound (e.g., 100 nM) and a known cellulose biosynthesis inhibitor (e.g., indaziflam) as a positive control.

-

Staining and Mounting: After a defined growth period (e.g., 3 days), seedlings are carefully removed, and their roots are stained with a fluorescent dye that visualizes cell walls (e.g., propidium (B1200493) iodide). The stained roots are then mounted on a microscope slide.

-

Imaging: The root tips are imaged using a confocal or fluorescence microscope.

-

Analysis: The length and morphology of cells in the meristematic and elongation zones are measured and compared between treatments. In this compound-treated roots, cell length is expected to be similar to untreated controls, whereas in the CBI-treated roots, cells will appear swollen and shorter.[1][3]

Fatty Acid Analysis

To provide direct evidence for the inhibition of fatty acid synthesis, the fatty acid profile of treated and untreated plants is analyzed.

Protocol Details:

-

Plant Culture and Treatment: A suitable plant system, such as Lemna aequinoctialis, is grown in liquid culture with and without this compound (e.g., 1 µM).

-

Lipid Extraction: Plant tissues are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.

-

Fatty Acid Methylation: The extracted lipids are transmethylated to produce fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and quantified using GC-MS.

-

Data Analysis: The abundance of different fatty acids is compared between treated and untreated samples. A reduction in the overall fatty acid content in this compound-treated plants supports the hypothesis of fatty acid synthesis inhibition.[1]

Conclusion and Future Directions

References

- 1. researchgate.net [researchgate.net]

- 2. bioone.org [bioone.org]

- 3. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]

- 4. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]

- 5. This compound [5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3,3(3-methylthiophen-2-yl)-1,2-isoxazoline], a new annual bluegrass (Poa annua L.) herbicide for turfgrasses - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of Methiozolin?

An In-depth Technical Guide to the Chemical Structure of Methiozolin

Introduction

This compound is a selective, systemic herbicide belonging to the isoxazoline (B3343090) chemical family.[1][2][3] It is utilized for both pre- and post-emergence control of specific grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass settings such as golf courses.[1][4][5] Initially developed as a potential herbicide for rice, its efficacy has been well-documented for turfgrass management.[1][6] The herbicidal activity of this compound is primarily absorbed through the roots and is characterized as slow-acting, leading to the inhibition of plant growth.[3][4][7] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of this compound, intended for a scientific audience.

Chemical Identity and Structure

The chemical identity of this compound is defined by its specific molecular arrangement and identifiers. The commercial product is a racemic mixture, containing equal amounts of its two enantiomers.[3][8][9]

-

IUPAC Name: 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole[8][10][11]

Structural Elucidation

The molecular framework of this compound is comprised of several key functional groups that dictate its chemical behavior and biological activity.[8][10] The core of the molecule is a 4,5-dihydro-1,2-oxazole (isoxazole) ring.[8]

Key structural features include:

-

A 3-methylthiophen-2-yl group attached to the C3 position of the isoxazole (B147169) ring.[8]

-

A methyl group and a (2,6-difluorobenzyloxy)methyl group attached to the C5 position of the isoxazole ring.[8]

-

A chiral center at the C5 position of the isoxazole ring, where the carbon atom is bonded to four different substituents. This stereocenter results in two enantiomeric forms: (R)-methiozolin and (S)-methiozolin.[8]

The structure can be represented by the following SMILES notation: CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F.[8][10]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, environmental fate, and mode of action.

| Property | Value | References |

| Physical State | Oily solid, white to off-white/light beige in color. | [8] |

| Melting Point | 73 - 75 °C | [8] |

| Boiling Point | 402.7 °C | [3] |

| Water Solubility | 1.6 - 3.4 mg/L (at 20 °C) | [3][4][8][13][14] |

| Octanol-Water Partition Coefficient (log Kₒw) | 3.9 | [13][14] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been documented, aiming for high purity and yield.

Method 1: Original Laboratory Synthesis This foundational method involves the coupling of two key intermediates.[8]

-

Reactants: 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol and 2,6-difluorobenzyl bromide.[8]

-

Base and Solvent: Sodium hydride (NaH) is used as the base in a dimethylformamide (DMF) solvent.[8]

-

Conditions: The reaction is conducted under anhydrous conditions at a temperature of 60-70°C.[8]

Method 2: Alternative Laboratory Synthesis This method provides an alternative base and solvent system.

-

Reactants: Optically pure forms of 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol are reacted with 2,6-difluorobenzyl chloride.[8]

-

Base and Solvent: Sodium hydroxide (B78521) (NaOH) serves as the base in a tetrahydrofuran (B95107) (THF) solvent.[8]

-

Conditions: The reaction is maintained at 60-70°C.[8]

-

Workup: Following the reaction, a standard workup includes dilution with an organic solvent, washing with water, and concentration to yield the product.[8]

Method 3: Commercial Production This process is optimized for larger-scale synthesis.[3]

-

Reaction: 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl methanol (B129727) is reacted with 2,6-difluorobenzyl chloride or bromide.[3]

-

Solvent System: A mixed solvent system of water and an organic solvent (e.g., toluene, benzene) is utilized.[3]

-

Catalysis: The reaction is facilitated by an alkali metal salt (e.g., potassium carbonate) and a phase transfer catalyst.[3]

-

Conditions: The temperature is maintained between 50-100°C.[3]

-

Purification: The resulting organic layer is concentrated and the final product is purified by crystallization.[3]

Analytical Methodologies

The characterization and quantification of this compound in various samples are performed using standard analytical techniques.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the primary method for the identification and quantification of this compound in environmental and biological matrices like soil and turfgrass.[8][13][15] It offers high sensitivity and selectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used for the structural elucidation of the this compound molecule.[8]

-

Spectroscopic Analysis: Infrared (IR) spectroscopy helps identify functional groups, such as carbon-oxygen and carbon-nitrogen bonds, while Ultraviolet-visible (UV-Vis) spectroscopy provides information on the conjugated systems within the molecule.[8]

Mechanism of Action

The herbicidal activity of this compound stems from its ability to disrupt a critical biochemical pathway in susceptible plants. While initial research suggested it might inhibit tyrosine aminotransferase (TAT) or cellulose (B213188) biosynthesis, the current consensus points to the inhibition of fatty acid synthesis.[1][2][4][5]

This compound functions as an inhibitor of fatty acid thioesterase (FAT) .[5][10][13] This enzyme is crucial in the fatty acid synthesis pathway within plant plastids, where it catalyzes the hydrolysis of acyl-acyl carrier proteins (acyl-ACPs) to release free fatty acids. By inhibiting FAT, this compound disrupts the production of fatty acids, which are essential components for building cell membranes and storing energy. This leads to an arrest of meristematic growth and ultimately, the death of the target weed.[2][5]

Caption: Proposed mechanism of action of this compound via inhibition of Fatty Acid Thioesterase (FAT).

References

- 1. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]

- 2. bioone.org [bioone.org]

- 3. This compound (Ref: MRC-01) [sitem.herts.ac.uk]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Buy this compound | 403640-27-7 [smolecule.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Buy this compound (EVT-1582560) | 403640-27-7 [evitachem.com]

- 11. This compound | C17H17F2NO2S | CID 11500973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. Dissipation of spring-applied this compound in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]

- 14. This compound rate and application frequency influence goosegrass (Eleusine indica) and smooth crabgrass (Digitaria ischaemum) control in turf | Weed Technology | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

Methiozolin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction and Discovery

Methiozolin is a selective, systemic herbicide belonging to the isoxazoline (B3343090) chemical class, developed for the pre- and post-emergence control of grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass settings.[1][2] Its development represents a significant advancement in turf management, offering a novel mode of action for controlling herbicide-resistant weed biotypes.[3][4]

Discovery & Development History: The compound, chemically identified as 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole, was discovered and developed by Moghu Research Center, a South Korean company specializing in herbicide research.[5] Initially, research explored its potential as a herbicide for rice cultivation.[6][7] However, its high efficacy and safety on various cool and warm-season turfgrasses led to its repositioning as a specialized turf herbicide.[8]

The first registrations for turfgrass use occurred in South Korea in April 2010 under the trade name PoaCure®.[9][10] Following extensive testing by university turfgrass programs in the United States, the U.S. Environmental Protection Agency (EPA) granted an unconditional registration for its use on golf courses in December 2019.[2][4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are critical to its application, uptake, and environmental fate. It is characterized by low water solubility and a high octanol-water partition coefficient, indicating a lipophilic nature that influences its interaction with soil and plant tissues.[11]

| Property | Value | Reference |

| IUPAC Name | 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole | [11] |

| CAS Number | 403640-27-7 | [1] |

| Molecular Formula | C₁₇H₁₇F₂NO₂S | [11] |

| Molecular Weight | 337.4 g/mol | [11] |

| Physical State | White to off-white oily solid at room temperature | [11] |

| Water Solubility | 1.6 - 3.4 mg/L (at 20-25°C) | [11] |

| Log P (Kow) | 3.9 | [11] |

| Soil Half-Life (Aerobic) | 47.1 to 185 days | [1] |

Synthesis of this compound

The commercial synthesis of this compound is achieved through a two-component coupling reaction.[12] This process has been optimized to ensure high purity and yield, making it suitable for industrial-scale production.

Key Synthesis Pathway

The primary synthetic route involves the etherification of an isoxazole-methanol intermediate with a difluorobenzyl halide.[12] Specifically, 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol is reacted with 2,6-difluorobenzyl bromide or chloride. This reaction is conducted in a biphasic solvent system under the influence of a base and a phase transfer catalyst to facilitate the coupling.

Experimental Protocol

The following protocol is a representative summary based on publicly available synthesis descriptions.

-

Reaction Setup : Charge a reaction vessel with the starting material, 4,5-dihydro-5-methyl-3-{(3-methylthiophene-2-yl)-isoxazole-5-yl}methanol.

-

Solvent Addition : Add a mixed solvent system consisting of water and an organic solvent such as toluene or chlorobenzene.

-

Reagent Addition : Introduce an alkali metal salt (e.g., sodium hydroxide) as the base and a suitable phase transfer catalyst. Add 2,6-difluorobenzyl bromide (or chloride) to the mixture.

-

Reaction Conditions : Heat the reaction mixture to a temperature between 50 and 100°C and maintain with stirring until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC, GC-MS).

-

Workup and Isolation : Upon completion, cool the mixture and separate the organic and aqueous layers. Wash the organic layer to remove impurities.

-

Purification : Concentrate the organic layer and purify the crude product. This is typically achieved through crystallization using a solvent system such as alcohols and aliphatic hydrocarbons to yield high-purity this compound.

Mechanism of Action

The elucidation of this compound's mechanism of action (MoA) has evolved over time, with initial hypotheses later being disproven in favor of a novel target for turf herbicides.

Evolution of Understanding

Initial research and regulatory submissions proposed two potential mechanisms of action for this compound:

-

Tyrosine Aminotransferase (TAT) Inhibition : It was initially suggested that this compound might inhibit TAT, an enzyme involved in the biosynthesis of plastoquinone (B1678516) and tocopherols.[1][4][13] This would disrupt photosystem II and carotenoid synthesis.

-

Cellulose (B213188) Biosynthesis Inhibition (CBI) : Another early hypothesis was that this compound acted as a cellulose biosynthesis inhibitor (CBI), which would directly affect plant cell wall formation.[14][15][16]

However, subsequent exploratory research provided strong evidence against these hypotheses. Studies on Arabidopsis showed that supplements in the TAT pathway could not rescue seedlings from this compound's phytotoxic effects.[14][15] Furthermore, microscopic examination of root cells from treated plants did not show the characteristic swelling and loss of anisotropic growth typical of CBI herbicides like isoxaben (B1672637).[14][17] Researchers concluded that this compound inhibits cell proliferation rather than cell elongation, pointing to a different primary target.[14][15]

Confirmed Mechanism: Fatty Acid Thioesterase (FAT) Inhibition

Further investigations revealed that this compound produced a physiological profile very similar to cinmethylin, a known inhibitor of fatty acid synthesis.[14][15] The specific target was identified as fatty acid thioesterase (FAT) .[15][18][19] FAT enzymes are critical for terminating fatty acid synthesis in plant plastids by hydrolyzing the acyl-acyl carrier protein (acyl-ACP), releasing free fatty acids.

By inhibiting FAT, this compound disrupts the plant's ability to produce essential fatty acids, which are vital components of cell membranes and energy storage molecules.[15][18] This disruption leads to a cessation of cell proliferation, particularly in the rapidly dividing meristematic tissues of roots and shoots, ultimately causing growth arrest and plant death.[14] This novel MoA for turfgrass herbicides places this compound in the Weed Science Society of America (WSSA) Group 30.[1]

Experimental Workflow for MoA Determination

The workflow to identify this compound's MoA involved a systematic process of elimination and comparative studies.

Herbicidal Efficacy and Application

This compound is highly effective for controlling Poa annua, with its efficacy being dependent on the weed's growth stage at the time of application. It demonstrates high activity at very low concentrations, particularly on model organisms like Arabidopsis thaliana.

| Species / Condition | Parameter | Value | Reference |

| Arabidopsis thaliana | Root Growth GR₅₀ | 8 nM | [11][14][15] |

| Arabidopsis thaliana | Shoot Emergence GR₈₀ | ~50 nM | [14][15] |

| Poa annua | PRE Control GR₅₀ | 23 g ai/ha | [20][21] |

| Poa annua | Two-leaf Stage GR₅₀ | 52 g ai/ha | [20][21] |

| Poa annua | Four-leaf Stage GR₅₀ | 104 g ai/ha | [20][21] |

| Poa annua | Eight-leaf Stage GR₅₀ | 218 g ai/ha | [20][21] |

| Herbicide-Resistant Poa annua | Biomass Reduction GR₅₀ | 159 to 421 g ai/ha | [3][22] |

| Goosegrass (Eleusine indica) | PRE Control WR₉₀ | 30.4 g ai/ha | [23] |

| Smooth Crabgrass (Digitaria sanguinalis) | PRE Control WR₉₀ | 118 g ai/ha | [23] |

Registered Application Rates: this compound's use on golf courses is governed by specific application rates that vary by the area of the course to ensure turf safety and efficacy. Its activity is primarily through root uptake and is enhanced by irrigation following application.[1][13]

| Golf Course Area | Maximum Single Rate (US) | Maximum Annual Rate (Northern US) | Reference |

| Putting Greens | 0.46 lbs a.i./acre | 2.3 lbs a.i./acre | [1][13] |

| Fairways, Tees, Collars, Approaches | 0.92 lbs a.i./acre | 5.52 lbs a.i./acre | [1][13] |

Conclusion

This compound represents a significant innovation in herbicide technology for the turfgrass industry. Its journey from a candidate for rice weed control to a specialized tool for managing one of the most problematic turf weeds, Poa annua, highlights a successful development pipeline. The elucidation of its novel mechanism of action as a fatty acid thioesterase (FAT) inhibitor provides turf managers with a valuable tool for herbicide resistance management. With well-defined synthesis protocols and a deep understanding of its biological activity, this compound is poised to be a cornerstone of modern weed control programs on golf courses and other managed turf areas.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. poacure.com [poacure.com]

- 3. Controlling Herbicide-Resistant Annual Bluegrass (Poa annua) Phenotypes with this compound | Weed Technology | Cambridge Core [cambridge.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. poacure.com [poacure.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a rice herbicide, fenoxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of The New Turf Herbicide this compound -Korean Journal of Weed Science [koreascience.kr]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. The Korean Society of Pesticide Science [kspsjournal.or.kr]

- 11. Buy this compound | 403640-27-7 [smolecule.com]

- 12. This compound (Ref: MRC-01) [sitem.herts.ac.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Herbicide symptomology and the mechanism of action of this compound | Weed Science | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Modifications of cellulose synthase confer resistance to isoxaben and thiazolidinone herbicides in Arabidopsis Ixr1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Methiozolin: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiozolin is a systemic herbicide belonging to the isoxazoline (B3343090) chemical class. It is primarily used for the pre- and post-emergent control of grassy weeds in turfgrass. Its efficacy stems from a novel mode of action that involves the inhibition of tyrosine aminotransferase, a key enzyme in the biochemical pathway of plastoquinone (B1678516) synthesis. This disruption of plastoquinone biosynthesis ultimately interferes with the plant's photosynthetic capabilities and other vital cellular processes, leading to growth inhibition and eventual death of the target weed. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mode of action and experimental workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and for the development of analytical methods and formulations.

| Property | Value | Reference |

| IUPAC Name | 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole | [1][2] |

| CAS Number | 403640-27-7 | [1][2] |

| Molecular Formula | C₁₇H₁₇F₂NO₂S | [1][2] |

| Molecular Weight | 337.4 g/mol | [1][2] |

| Physical State | Oily solid at ambient temperatures | [1] |

| Melting Point | 73 - 75 °C | [1] |

| Boiling Point | > 100 °C | [1] |

| Water Solubility | 1.6 mg/L (at 20 °C) | [1] |

| Vapor Pressure | 3.28 x 10⁻¹⁰ Torr (at 20 °C) | [1] |

| Octanol-Water Partition Coefficient (log P) | 3.9 | [1] |

| pKa | Not available | |

| Hydrolysis Half-life | 4534 days (pH 7), Stable at pH 9 | [1] |

| Photolysis Half-life in Water | 19.6 - 20.8 days | [1] |

Experimental Protocols

The determination of the physical and chemical properties of a compound like this compound follows standardized and internationally recognized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and comparability across different laboratories. Below are detailed summaries of the protocols relevant to the properties listed above.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. This property is a good indicator of the purity of a substance.

-

Principle: A small, representative sample of this compound is introduced into a capillary tube. The capillary tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.

-

Apparatus: Capillary tubes, heating bath or metal block with temperature control, calibrated thermometer or temperature sensor.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range. For pure substances, this range is typically narrow.[3][4][5]

-

Water Solubility (OECD Guideline 105 - Flask Method)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[6][7][8]

-

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved solid.

-

Apparatus: Flasks with stoppers, constant temperature bath or shaker, centrifuge, analytical instrumentation for concentration measurement (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged to separate the undissolved solid from the aqueous solution.

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of this compound in the sample is determined using a suitable and validated analytical method.[6][7][8]

-

Vapor Pressure (OECD Guideline 104 - Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

-

Principle: The static method involves introducing a sample of this compound into a vacuum-sealed container and measuring the pressure at thermal equilibrium.[9][10][11]

-

Apparatus: A vacuum-tight sample vessel, a pressure measuring device (manometer), a thermostat-controlled bath, and a vacuum pump.

-

Procedure:

-

A small amount of this compound is placed in the sample vessel.

-

The vessel is evacuated to remove air.

-

The vessel is then placed in a thermostat-controlled bath and brought to the desired temperature.

-

The pressure inside the vessel is measured once equilibrium is established between the condensed and vapor phases.

-

Measurements are repeated at different temperatures to establish the vapor pressure curve.[9][10][11]

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107 - Shake Flask Method)

The octanol-water partition coefficient (P) is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of a chemical in n-octanol and water at equilibrium. It is usually expressed as its logarithm (log P).[12][13][14][15]

-

Principle: A solution of this compound is partitioned between n-octanol and water. The concentration of the substance in each phase is measured after equilibrium has been reached.

-

Apparatus: Separatory funnels or centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrumentation for concentration measurement.

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is placed in a separatory funnel with the other solvent.

-

The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for phase separation. Centrifugation can be used to aid separation.

-

The concentrations of this compound in both the n-octanol and water phases are determined analytically.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12][13][14][15]

-

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a chemical by hydrolysis in aqueous solutions at different pH values.[16][17][18][19]

-

Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing a known concentration of this compound are incubated in the dark at a constant temperature. The concentration of the test substance is measured over time.

-

Apparatus: Sterile flasks, constant temperature incubator, pH meter, analytical instrumentation for concentration measurement.

-

Procedure:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

A known concentration of this compound is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

Samples are taken at various time intervals.

-

The concentration of this compound in each sample is determined.

-

The rate of hydrolysis and the half-life are calculated for each pH.[16][17][18][19]

-

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline is used to determine the rate and pathway of direct photodegradation of a chemical in water when exposed to simulated sunlight.[2][20][21][22][23]

-

Principle: An aqueous solution of this compound is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation.

-

Apparatus: Photoreactor with a light source (e.g., xenon arc lamp) simulating sunlight, quartz reaction vessels, temperature control system, analytical instrumentation.

-

Procedure:

-

A solution of this compound in purified water (often buffered) is prepared in quartz vessels (which are transparent to UV light).

-

The vessels are placed in a photoreactor and irradiated with a light source of known spectral distribution and intensity.

-

Dark control samples are incubated under the same conditions but shielded from light to account for non-photolytic degradation.

-

Samples are withdrawn at various time intervals from both irradiated and dark control vessels.

-

The concentration of this compound and any major transformation products are determined.

-

The phototransformation rate constant and half-life are calculated.[2][20][21][22][23]

-

Visualizations

Signaling Pathway: Mode of Action of this compound

This compound's herbicidal activity is attributed to its inhibition of the enzyme tyrosine aminotransferase (TAT). This enzyme is a critical component of the biosynthetic pathway for plastoquinone, an essential molecule for electron transport in photosynthesis. By blocking TAT, this compound disrupts the production of plastoquinone, leading to a cascade of inhibitory effects on photosynthesis and ultimately causing plant death.

Experimental Workflow: Determination of Water Solubility (Flask Method - OECD 105)

The following diagram illustrates the key steps involved in determining the water solubility of this compound using the flask method as described in OECD Guideline 105.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound, offering valuable data and methodological insights for researchers and professionals in the fields of agricultural science and drug development. The summarized quantitative data, coupled with detailed experimental protocols based on OECD guidelines, serves as a robust resource for further research, risk assessment, and formulation development. The visualizations of this compound's mode of action and a representative experimental workflow offer a clear and concise understanding of its biochemical interactions and the practical aspects of its characterization. A thorough understanding of these fundamental properties is essential for the safe, effective, and environmentally responsible use of this herbicide.

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. consilab.de [consilab.de]

- 11. oecd.org [oecd.org]

- 12. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 20. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 21. oecd.org [oecd.org]

- 22. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 23. shop.fera.co.uk [shop.fera.co.uk]

Toxicological Profile of Methiozolin and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Methiozolin and its metabolites. The information is compiled from regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanistic insights to support further research and development.

Executive Summary

This compound, an isoxazoline (B3343090) herbicide, is utilized for the selective control of annual bluegrass in turfgrass. Its mode of action is believed to involve the inhibition of fatty acid thioesterase (FAT). Toxicological evaluations have categorized this compound as having low acute toxicity. Metabolism of this compound is extensive, with several minor metabolites identified. One major environmental degradate, Met-3, has been noted for having toxicity similar to the parent compound in ecological contexts. This guide summarizes the key toxicological endpoints, details the experimental protocols used in pivotal studies, and visualizes the proposed mechanisms and experimental workflows.

General Information

| Property | Value |

| Chemical Name | 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline |

| CAS Number | 403640-27-7 |

| Chemical Class | Isoxazoline |

| Herbicide Group (WSSA) | 30 |

| Primary Use | Herbicide for golf course turf |

Human Health Toxicology

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. A specific target organ has not been identified.[1][2]

Acute Toxicity

| Study | Species | Route | Endpoint | Value | Toxicity Category |

| Acute Oral | Rat | Oral | LD50 | >2000 mg/kg | III |

| Acute Dermal | Rat | Dermal | LD50 | >2000 mg/kg | III |

| Acute Inhalation | Rat | Inhalation | LC50 | >5.0 mg/L | III |

| Primary Eye Irritation | Rabbit | Ocular | - | Mild Irritant | III |

| Primary Dermal Irritation | Rabbit | Dermal | - | Non-irritant | IV |

| Dermal Sensitization | Guinea Pig | Dermal | - | Not a sensitizer | - |

Toxicity Categories are based on the US EPA classification system.

Subchronic and Chronic Toxicity

| Study | Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL |

| 28-Day Dermal | Rat | 28 days | 1000 mg/kg/day (limit dose) | - | No evidence of dermal toxicity.[1] |

| Developmental Toxicity | Rabbit | Gestation Days 6-28 | 250 mg/kg/day | 500 mg/kg/day | Maternal toxicity (abortion, decreased body weight), decreased fetal weight.[3] |

A chronic reference dose (cRfD) for the general population has been established at 0.43 mg/kg/day.[1]

Neurotoxicity

Evidence of neurotoxicity was observed in an acute neurotoxicity study in rats, with effects on locomotor measurements at doses of 1,000 mg/kg/day and higher.[1][2] However, neuropathological effects were not observed, and no other evidence of neurotoxicity was found in the available database.[1][2]

Carcinogenicity

Carcinogenicity studies were not required for the non-food use registration of this compound, and therefore, a cancer classification has not been determined by the EPA.[4]

Metabolism and Pharmacokinetics (ADME)

Studies in rats indicate that orally administered this compound is readily absorbed from the gastrointestinal tract, distributed to various tissues within 12 hours, and extensively metabolized.[5] Elimination occurs primarily through feces and urine, with the majority excreted within 48 hours, showing no evidence of tissue accumulation.[5] Biliary excretion accounted for 40.1% of the administered dose.[5]

Two identified metabolites in rats are:[5]

-

Met-1: A glucuronic acid conjugate.

-

Met-2: [2-(5-((2,6-difluorobenzyloxy)methyl)-4,5-dihydro-5-methylisoxazol-3-yl)thiophen-3-yl]methanol.

In ricefish, this compound is metabolized into numerous minor metabolites, including 4-(2,6-difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one, 2,6-difluorobenzyl alcohol, and (4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol.[6]

Environmental Fate and Ecotoxicology

This compound is moderately persistent to persistent in the environment and is slightly mobile in soil.[4] Its primary routes of dissipation are photodegradation and aerobic metabolism.[1][2][4]

Environmental Degradates

This compound has five major environmental degradates: Met-3, Met-6, Met-7, DFBA, and DFBA acid.[4] Only Met-3 was found to have toxicity similar to the parent compound and was considered a residue of concern in the EPA's ecological risk assessment.[4]

Ecotoxicity

| Organism Group | Toxicity Level | Key Findings |

| Aquatic Life | ||

| Freshwater Fish | Moderately Toxic (Acute) | - |

| Freshwater Invertebrates | Moderately Toxic (Acute) | - |

| Estuarine/Marine Invertebrates | Highly Toxic (Acute) | - |

| Vascular Aquatic Plants | Sensitive | Predicted exposures exceeded EPA's levels of concern.[4] |

| Terrestrial Life | ||

| Birds | Practically Non-toxic (Acute) | - |

| Mammals | Practically Non-toxic (Acute) | Chronic risk levels were exceeded for various food sources.[4] |

| Honey Bees | Practically Non-toxic (Acute Oral & Contact) | Estimated exposure is significantly higher than the highest concentration tested for adult toxicity.[4] |

The 96-hour LC50 for this compound in ricefish (Oryzias latipes) is 2.2 mg/L.[6]

Experimental Protocols

Developmental Toxicity Study in Rabbits

-

Test Species: Pregnant New Zealand White Rabbits.

-

Group Size: 25 artificially inseminated females per group.

-

Dose Levels: 0, 125, 250, and 500 mg/kg/day.

-

Administration: Oral gavage.

-

Exposure Period: Gestation days 6 to 28.

-

Observations: Maternal clinical signs, body weight, and food consumption were monitored.

-

Termination: Cesarean section on gestation day 29.

-

Endpoints Evaluated: Number of corpora lutea, implantations, resorptions, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal abnormalities were examined.[3]

Bioconcentration Study in Ricefish

-

Test Species: Ricefish (Oryzias latipes).

-

Exposure System: Flow-through exposure system.

-

Test Substance: Radiolabeled this compound.

-

Concentrations: 2.0 and 20.0 ng/L.

-

Uptake Phase: 28 days.

-

Endpoints Measured: Bioconcentration factors (BCFs) based on total radioactivity residues and parent compound. Identification of metabolites.[6]

Mechanism of Action & Signaling Pathways

This compound is classified as a WSSA Group 30 herbicide.[4] Its herbicidal activity is attributed to the inhibition of plant cell wall biosynthesis.[2][4] More specifically, research suggests that this compound inhibits fatty acid thioesterase (FAT).[7] An earlier hypothesis proposed the inhibition of tyrosine aminotransferase (TAT), an enzyme involved in plastoquinone (B1678516) biosynthesis.[8]

Experimental and Assessment Workflows

The toxicological evaluation of a substance like this compound follows a structured workflow, from initial screening to comprehensive risk assessment.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Developmental toxicity assessment of the new turf herbicide, this compound ([5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3,3(3-methylthiophen-2-yl)-1,2-isoxazoline]), in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. In vivo absorption, distribution, excretion, and metabolism of a new herbicide, this compound, in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioconcentration and Metabolism of the New Herbicide this compound in Ricefish (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, A New Annual Bluegrass [Selective] Herbicide - WCTA Online [wcta-online.com]

In-Depth Technical Guide: Environmental Fate and Dissipation of Methiozolin in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiozolin is a selective herbicide used for the pre- and post-emergent control of annual bluegrass (Poa annua) in turfgrass settings. Understanding its environmental fate and dissipation in soil is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific knowledge on the dissipation of this compound in the soil environment, detailing its degradation pathways, dissipation rates under various conditions, and the methodologies used to conduct these assessments.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-[[(2,6-difluorophenyl)methoxy]methyl]-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| CAS Number | 403640-27-7 | |

| Molecular Formula | C₁₇H₁₇F₂NO₂S | |

| Molecular Weight | 337.4 g/mol | [1] |

| Water Solubility | 1.6 - 4.2 mg/L (20°C) | |

| Vapor Pressure | 3.28 x 10⁻¹⁰ torr (20°C) | [2] |

| Log Kₒw | 3.9 | [2] |

| Kₒc | 1,499 - 2,781 mL/g | [2] |

Table 2: Soil Dissipation Half-Life (DT₅₀) of this compound

| Condition | Soil Type | DT₅₀ (days) | Reference |

| Aerobic | Not Specified | 47.1 - 185 | [2] |

| Aerobic | Clay Loam & Sand | 38.7 - 50.7 | [2] |

| Anaerobic | Not Specified | 79.6 - 236 | [2] |

| Anaerobic | Clay Loam & Sand | 71.5 - 116 | [2] |

| Bare Soil | Silt Loam | 13 | [3] |

| Turf-covered Soil | Silt Loam | 3.5 | [3] |

Dissipation and Degradation Pathways

The primary routes of this compound dissipation in the soil environment are aerobic metabolism and, to a lesser extent, photodegradation.[2] It is considered to be moderately persistent to persistent in soil and has low mobility, with a tendency to bind to soil organic matter.[2]

Aerobic Soil Metabolism

Aerobic microbial degradation is the principal mechanism for this compound breakdown in soil. Studies have shown that this compound degrades significantly faster in aerobic conditions compared to anaerobic environments.[2] The process involves the transformation of the parent molecule into several metabolites.

Some identified metabolites from studies in aquatic environments and rats, which may share pathways with soil metabolism, include:

-

4-(2,6-difluorobenzyloxy)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one[5]

-

2,6-difluorobenzyl alcohol[5]

-

(4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol[5]

-

2-acetyl-3-methylthiophene

-

A glucuronic acid conjugate (Met-1 in rat metabolism studies)[6]

-

[2-(5-((2,6-difluorobenzyloxy)methyl)-4,5-dihydro-5-methylisoxazol-3-yl)thiophen-3-yl]methanol (Met-2 in rat metabolism studies)[6]

The ultimate fate of this compound's carbon structure in aerobic soil is mineralization to carbon dioxide (CO₂).

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the environmental fate of this compound in soil, based on standard regulatory guidelines such as OECD 307 and OPPTS 835.4100.

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Collection and Preparation:

-

Collect soil from representative agricultural or turf sites. The soil should be characterized for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Pre-incubate the soil at the test temperature and moisture content for a period (e.g., 7-14 days) to allow microbial populations to stabilize.

-

-

Test Substance Application:

-

Use radiolabeled ([¹⁴C]) this compound to facilitate tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil samples at a concentration equivalent to the maximum recommended field application rate.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Maintain soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity).

-

Use a flow-through system or biometer flasks to maintain aerobic conditions and trap volatile organic compounds and ¹⁴CO₂.

-

-

Sampling and Extraction:

-

Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples using an appropriate solvent system. A common procedure involves a primary extraction with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v), followed by further extraction with acetone.[7]

-

-

Analysis:

-

Analyze the soil extracts for this compound and its transformation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the radioactivity in the extracts, non-extractable residues (by combustion), and volatile traps to establish a mass balance.

-

Analytical Method: LC-MS/MS

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18).

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites for quantification and confirmation.

Extraction and Clean-up:

-

Soil: Extraction with acetonitrile/water, followed by filtration.

-

Turf/Grass: Initial extraction with acetone, followed by acetonitrile/water. A solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components.[7]

Conclusion

This compound exhibits moderate to high persistence in soil, with its dissipation being primarily driven by aerobic microbial degradation. The presence of turfgrass can significantly accelerate its degradation compared to bare soil. Its low mobility suggests a limited potential for leaching into groundwater. The degradation of this compound leads to the formation of several metabolites, with Met-3 being of potential toxicological concern. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of this compound and other similar chemical compounds in soil ecosystems. Further research to elucidate the precise chemical structures of all major metabolites will enhance the comprehensive understanding of its environmental degradation pathway.

References

- 1. This compound | C17H17F2NO2S | CID 11500973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. Dissipation of Herbicide this compound and Its Metabolites in Aerobic Sediment-Water Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioconcentration and Metabolism of the New Herbicide this compound in Ricefish (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo absorption, distribution, excretion, and metabolism of a new herbicide, this compound, in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

Methiozolin: A Comprehensive Technical Guide to its Mode of Action as a Fatty Acid Thioesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiozolin is a selective herbicide recognized for its efficacy against grassy weeds. Initially, its mode of action was postulated to involve the inhibition of tyrosine aminotransferase or cellulose (B213188) biosynthesis. However, a growing body of scientific evidence has firmly established that this compound's primary mechanism of action is the inhibition of fatty acid thioesterase (FAT), a critical enzyme in the plant fatty acid biosynthesis pathway. This guide provides an in-depth technical overview of this compound's mode of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Fatty Acid Thioesterase

This compound, chemically known as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, is a potent herbicide. Its herbicidal activity stems from the disruption of a fundamental metabolic process in plants: fatty acid synthesis.

Fatty acid thioesterases (FATs) are pivotal enzymes located in the plastids of plant cells. They are responsible for terminating the de novo synthesis of fatty acids by hydrolyzing the thioester bond between the growing acyl chain and the acyl carrier protein (ACP). This cleavage releases free fatty acids, which are then exported from the plastid to the endoplasmic reticulum for the synthesis of various lipids essential for membrane formation, energy storage, and signaling. By inhibiting FAT, this compound disrupts the supply of fatty acids, leading to a cascade of metabolic failures and ultimately, plant death.[1][2][3]

The Molecular Mechanism of this compound's Inhibitory Action

This compound acts as a potent inhibitor of fatty acid thioesterase, demonstrating a mechanism similar to the herbicide cinmethylin.[2][4] The inhibition of FAT by this compound has been confirmed through a variety of experimental approaches, including enzymatic assays, binding studies, and structural biology.

Disruption of the Fatty Acid Biosynthesis Pathway

The de novo synthesis of fatty acids in plants is a cyclical process that occurs in the plastids. Acetyl-CoA is the initial building block, and through a series of enzymatic reactions, the fatty acid chain is elongated by two carbons in each cycle while attached to an acyl carrier protein (ACP). Fatty acid thioesterase (FAT) plays the crucial role of releasing the newly synthesized fatty acid from the ACP, making it available for transport and subsequent lipid synthesis. This compound's inhibition of FAT creates a bottleneck in this pathway, preventing the release of fatty acids and leading to an accumulation of acyl-ACPs. This disruption has profound effects on the plant's ability to produce essential lipids, ultimately leading to growth arrest and death.

Structural Basis of Inhibition

The crystal structure of a this compound analogue, this compound-fluorine, in complex with Arabidopsis thaliana Acyl-ACP Thioesterase (At-FatA) has been resolved (PDB ID: 9HMT), providing critical insights into the inhibitory mechanism at an atomic level.[1][5][6] this compound binds to a deep, hydrophobic cavity within the N-terminal domain of the enzyme, which is the natural substrate-binding pocket for the fatty acyl-ACP.[1]

Key interactions involve a hydrogen bond between the this compound molecule and the side chain of a critical arginine residue (Arg176 in At-FatA).[1] This interaction, along with numerous hydrophobic contacts within the binding pocket, effectively blocks the entry of the natural acyl-ACP substrate, thus inhibiting the enzyme's catalytic activity. The binding of this compound can also induce conformational changes in the enzyme, further preventing substrate binding and product release.[1]

Quantitative Analysis of this compound's Activity

The inhibitory effect of this compound has been quantified through various studies, both at the whole-plant level and, more recently, at the molecular level.

Table 1: In Vivo Herbicidal Activity of this compound

| Plant Species | Assay Type | Parameter | Value | Reference |

| Arabidopsis thaliana | Root Growth | GR50 | 8 nM | [2] |

| Poa annua | Root Growth | GR50 | 12 nM | [2] |

| Poa annua | Shoot Growth | GR50 | 26 nM | [2] |

| Poa annua | Pre-emergence | GR50 | 23 g ha⁻¹ | [7] |

| Poa annua | 2-leaf stage | GR50 | 52 g ha⁻¹ | [7] |

| Poa annua | 4-leaf stage | GR50 | 104 g ha⁻¹ | [7] |

| Poa annua | 8-leaf stage | GR50 | 218 g ha⁻¹ | [7] |

| Poa annua | Injury | I50 | 1.67 kg ha⁻¹ | [8] |

| Festuca arundinacea | Injury | I50 | 5.11 kg ha⁻¹ | [8] |

GR50: The concentration or rate of herbicide that causes a 50% reduction in growth. I50: The rate of herbicide that causes 50% injury.

Table 2: In Vitro Binding Affinity of this compound-related Compound

| Target Enzyme | Ligand | Method | Parameter | Value | Reference |

| Arabidopsis thaliana FatA | Elaborated Fragment based on this compound Scaffold | Surface Plasmon Resonance | KD | ~90 nM | [1] |

KD (Dissociation Constant): A measure of the binding affinity of a ligand to its target. A lower KD indicates a stronger binding affinity.

Experimental Protocols for Studying this compound's Mode of Action

A variety of experimental techniques have been instrumental in elucidating the mechanism of action of this compound. Below are detailed methodologies for key experiments.

Fatty Acid Thioesterase (FAT) Inhibition Assay (Enzymatic Assay)

This assay directly measures the inhibitory effect of this compound on the catalytic activity of FAT.

Methodology:

-

Expression and Purification of Recombinant FAT:

-

The gene encoding for a plant fatty acid thioesterase (e.g., from Arabidopsis thaliana) is cloned into an expression vector (e.g., pET vector) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

-

Protein expression is induced, and the cells are harvested.

-

The recombinant FAT protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture containing a suitable buffer (e.g., 100 mM HEPES, pH 7.5), the purified FAT enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of concentrations. A control with solvent only is included.

-

The reaction is initiated by the addition of the acyl-ACP substrate (e.g., oleoyl-ACP).

-

The hydrolysis of the thioester bond by FAT releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound.

-

The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time using a plate reader.

-

The initial reaction rates are calculated for each this compound concentration.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Fluorescence-Based Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Methodology:

-

Preparation:

-

Purified FAT protein is diluted in a suitable buffer.

-

A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is added to the protein solution.

-

This compound is added to the protein-dye mixture at various concentrations. A control with no ligand is included.

-

-

Thermal Denaturation:

-

The samples are heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).

-

As the temperature increases, the protein unfolds, exposing its hydrophobic core.

-

The fluorescent dye binds to these exposed hydrophobic regions, causing an increase in fluorescence.

-

-

Data Analysis:

-

The fluorescence intensity is measured at each temperature.

-

A melting curve is generated by plotting fluorescence versus temperature.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition.

-

The change in melting temperature (ΔTm) in the presence of this compound compared to the control is calculated. A positive ΔTm indicates that this compound binding stabilizes the protein.

-

Analysis of Fatty Acid Profiles in this compound-Treated Plants

This method investigates the in vivo effect of this compound on the fatty acid composition of plants.

Methodology:

-

Plant Treatment:

-

Plants (e.g., Lemna pausicostata or Arabidopsis thaliana seedlings) are grown in a hydroponic medium or on agar (B569324) plates containing various concentrations of this compound. Control plants are grown in a medium without the herbicide.

-

-

Lipid Extraction and Transesterification:

-

Plant tissues are harvested, and the total lipids are extracted using a solvent mixture (e.g., chloroform:methanol).

-

The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) by heating with methanol (B129727) containing an acid catalyst (e.g., HCl or H₂SO₄).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Individual FAMEs are identified by their retention times and mass spectra compared to known standards.

-

The relative abundance of each fatty acid is calculated.

-

-

Data Interpretation:

-

Changes in the fatty acid profile of this compound-treated plants compared to control plants are analyzed. A significant reduction in the levels of major fatty acids is indicative of the inhibition of fatty acid biosynthesis.[2]

-

Conclusion

The collective evidence from enzymatic, biophysical, structural, and physiological studies unequivocally identifies fatty acid thioesterase as the primary target of the herbicide this compound. Its mode of action involves the potent inhibition of this key enzyme, leading to the disruption of fatty acid biosynthesis and subsequent plant death. This in-depth understanding of this compound's molecular mechanism is crucial for the development of more effective and selective herbicides, the management of herbicide resistance, and for advancing our fundamental knowledge of plant biochemistry. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of agrochemical science and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Characterization of recombinant thioesterase and acyl carrier protein domains of chicken fatty acid synthase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning, heterologous expression, and characterization of a novel thioesterase from natural sample - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and functional expression of an acyl-ACP thioesterase FatB type from Diploknema (Madhuca) butyracea seeds in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. axxam.com [axxam.com]

The Herbicidal Symptomology of Methiozolin: A Technical Guide

Abstract

Methiozolin, a selective herbicide belonging to the isoxazoline (B3343090) chemical family, is utilized for the control of annual bluegrass (Poa annua L.) in turfgrass settings.[1] Initial investigations into its mechanism of action proposed roles as a pigment inhibitor or a cellulose (B213188) biosynthesis inhibitor. However, recent and comprehensive research has elucidated that this compound's primary mode of action is the inhibition of fatty acid thioesterase (FAT), a critical enzyme in the plant's fatty acid synthesis pathway.[1][2] This guide provides an in-depth technical overview of the herbicidal symptomology of this compound, detailing its physiological and biochemical effects on susceptible plants. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of herbicide development and plant science.

Introduction

This compound is a systemic herbicide primarily absorbed through the roots of target plants.[3] While registered by the Weed Science Society of America (WSSA) under Group 30, which has been associated with tyrosine aminotransferase (TAT) inhibition, current scientific evidence strongly indicates a different mechanism of action.[1][4] This discrepancy highlights the evolving understanding of this herbicide's function at the molecular level. The most prominent and characteristic symptom of this compound exposure is the rapid arrest of meristematic growth, which affects both root and shoot development.[1][5] This inhibition of growth is a direct result of the disruption of fatty acid synthesis, a fundamental process for cell proliferation and membrane biogenesis.

Herbicidal Symptomology

The visual and physiological symptoms of this compound on susceptible plants are distinct and develop in a predictable manner.

Morphological Symptoms

-

Arrest of Meristematic Growth: The most characteristic symptom is the cessation of growth in the apical meristems of both shoots and roots.[5] This leads to a stunted appearance in treated plants.

-

Root Growth Inhibition: Root elongation is severely inhibited at very low concentrations of this compound.[5][6]

-

Lack of General Herbicidal Symptoms: Notably, treatment with this compound does not typically cause common herbicidal symptoms such as twisting, significant color changes (like bleaching or chlorosis at effective doses), or burning of the foliage.[6]

Physiological and Biochemical Effects

-

Inhibition of Cell Proliferation: Microscopic examination of treated roots reveals that this compound inhibits cell division (proliferation) rather than cell elongation.[5]

-

Minor Impact on Pigment Content: At effective herbicidal concentrations, this compound has a minimal effect on chlorophyll (B73375) and α-tocopherol content.[5]

-

Reduction in Fatty Acid Content: In some plant species, such as Lemna, this compound treatment has been shown to reduce the overall fatty acid content, which is consistent with its role as a fatty acid synthesis inhibitor.[5]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: Growth Reduction (GR) and Injury (I) Values for this compound on Various Plant Species

| Plant Species | Parameter | Value | Reference |

| Arabidopsis thaliana | Root Growth GR50 | 8 nM | [1][5] |

| Poa annua | Root Growth GR50 | 12 nM | [5] |

| Poa annua | Shoot Growth GR50 | 26 nM | [5] |

| Poa annua | PRE GR50 | 23 g ha-1 | [3] |

| Poa annua (2-leaf) | GR50 | 52 g ha-1 | [3] |

| Poa annua (4-leaf) | GR50 | 104 g ha-1 | [3] |

| Poa annua (8-leaf) | GR50 | 218 g ha-1 | [3] |

| Poa annua | I50 | 1.67 kg ha-1 | [7] |

| Festuca arundinacea (Tall Fescue) | I50 | 5.11 kg ha-1 | [7] |

| Agrostis stolonifera (Creeping Bentgrass) | I50 | >6.72 kg ha-1 | [7] |

| Poa pratensis (Kentucky Bluegrass) | I50 | >6.72 kg ha-1 | [7] |

| Lolium perenne (Perennial Ryegrass) | I50 | >6.72 kg ha-1 | [7] |